molecular formula C27H39NO B1295442 p-Hexyloxybenzylidene p-octylaniline CAS No. 39777-28-1

p-Hexyloxybenzylidene p-octylaniline

Cat. No.: B1295442
CAS No.: 39777-28-1
M. Wt: 393.6 g/mol
InChI Key: ZIEZBSKSIITGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Hexyloxybenzylidene p-octylaniline: is an organic compound with the molecular formula C27H39NO and a molecular weight of 393.6047 g/mol It is known for its unique structure, which includes a benzylidene group substituted with hexyloxy and octylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-octylaniline typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-octylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: p-Hexyloxybenzylidene p-octylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

p-Hexyloxybenzylidene p-octylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of p-Hexyloxybenzylidene p-octylaniline is primarily related to its liquid crystalline properties. The compound can form ordered structures that respond to external stimuli, such as temperature and electric fields. These properties are exploited in various applications, including display technologies and sensors. The molecular targets and pathways involved in its action are related to its ability to align and reorient in response to external forces .

Comparison with Similar Compounds

  • p-Methoxybenzylidene p-butylaniline
  • p-Ethoxybenzylidene p-pentylaniline
  • p-Butoxybenzylidene p-hexylaniline

Comparison: p-Hexyloxybenzylidene p-octylaniline is unique due to its specific combination of hexyloxy and octylaniline groups, which impart distinct liquid crystalline properties. Compared to similar compounds, it may exhibit different phase transition temperatures and optical properties, making it suitable for specific applications in liquid crystal technology .

Properties

IUPAC Name

1-(4-hexoxyphenyl)-N-(4-octylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO/c1-3-5-7-9-10-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEZBSKSIITGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39777-28-1
Record name p-Hexyloxybenzylidene p-octylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.